N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC14975999
Molecular Formula: C15H17N5O
Molecular Weight: 283.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N5O |
|---|---|
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H17N5O/c1-9-12(10(2)20(3)19-9)8-16-15(21)14-11-6-4-5-7-13(11)17-18-14/h4-7H,8H2,1-3H3,(H,16,21)(H,17,18) |
| Standard InChI Key | CHTFGDYEXKIHTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CNC(=O)C2=NNC3=CC=CC=C32 |
Introduction
Synthesis Pathways
The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide likely involves multistep organic reactions. Below is a generalized synthetic route:
Step 1: Pyrazole Synthesis
The 1,3,5-trimethylpyrazole can be synthesized via condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Step 2: Indazole Formation
Indazoles are typically prepared by cyclization of ortho-hydrazinobenzonitriles or ortho-nitrobenzaldehydes.
Step 3: Coupling Reaction
The pyrazole derivative is coupled with the indazole core using a carboxylic acid derivative (e.g., acid chloride or ester) to form the amide bond.
Biological Activity
Compounds with indazole and pyrazole moieties often exhibit diverse pharmacological properties. While no specific data for this compound was found in the search results, related structures suggest potential applications:
Potential Activities:
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Anti-inflammatory: Pyrazole derivatives are known inhibitors of cyclooxygenase enzymes.
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Anticancer: Indazole-based compounds often target kinases involved in cell proliferation.
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Antimicrobial: Amide-linked heterocycles exhibit activity against bacterial and fungal strains.
Analytical Techniques for Characterization
To confirm the structure and purity of the compound, standard analytical methods would be employed:
Table 2: Analytical Methods
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation |
| Mass Spectrometry | Molecular weight confirmation |
| IR Spectroscopy | Functional group identification |
| X-ray Crystallography | Detailed structural analysis |
Applications and Future Research
Given its structural features:
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Drug Development: The compound could be explored as a scaffold for kinase inhibitors or anti-inflammatory agents.
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Material Science: Its stability might make it suitable for use in organic electronics or as a ligand in catalysis.
Future research should focus on:
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Synthesizing the compound and its derivatives.
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Screening for biological activity across multiple assays.
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Evaluating pharmacokinetic properties like solubility and metabolic stability.
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